

# CPD-1224: A Technical Guide to a Next-Generation ALK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPD-1224  |           |
| Cat. No.:            | B10857977 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, function, and experimental validation of **CPD-1224**, a potent and orally bioavailable proteolysis targeting chimera (PROTAC) designed to degrade the anaplastic lymphoma kinase (ALK) fusion protein. **CPD-1224** represents a significant advancement in the pursuit of therapies for ALK-driven cancers, particularly those harboring resistance mutations to conventional kinase inhibitors.

## **Core Structure and Physicochemical Properties**

**CPD-1224** is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This unique architecture facilitates the recruitment of the ubiquitin-proteasome system to the ALK protein, leading to its targeted degradation.

The full chemical name for **CPD-1224** is 5-{3-[(4-{4-[(5-Chloro-4-{[2-(propane-2-sulfonyl)phenyl]amino}pyrimidin-2-yl)amino]-5-methoxy-2-methylphenyl}piperidin-1-yl)methyl]azetidin-1-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.[1] Its fundamental properties are summarized in the table below.



| Property          | Value         | Reference |
|-------------------|---------------|-----------|
| CAS Number        | 2891620-68-9  | [2][3]    |
| Molecular Formula | C43H47CIN8O7S | [3][4]    |
| Molecular Weight  | 855.41 g/mol  | [4]       |
| cLogP             | 6.9           | [1]       |

# **Mechanism of Action: Targeted Protein Degradation**

**CPD-1224** functions as a catalytic degrader of the EML4-ALK oncogenic fusion protein.[2][5] By simultaneously binding to both ALK and cereblon, it forms a ternary complex that induces the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism is distinct from traditional ALK inhibitors that only block the kinase activity. A key advantage of this degradation-based approach is its efficacy against ALK mutants that are resistant to kinase inhibitors, including the highly recalcitrant L1196M/G1202R double mutant.[4][5][6]





Click to download full resolution via product page

Figure 1: Mechanism of action of CPD-1224.

# In Vitro and In Vivo Efficacy

**CPD-1224** has demonstrated potent and selective degradation of both wild-type and mutant forms of EML4-ALK. This translates to significant anti-proliferative activity in cancer cell lines and tumor growth inhibition in mouse models.



**Quantitative In Vitro Data** 

| Parameter | EML4-ALK WT                                                      | EML4-ALK Mutants                    | Reference |
|-----------|------------------------------------------------------------------|-------------------------------------|-----------|
| DC50      | 5.4 nM                                                           | < 100 nM                            | [5]       |
| logGI50   | Potent activity against various mutants, including L1196M/G1202R | Superior to conventional inhibitors | [1]       |

Pharmacokinetic and In Vivo Data

| Parameter            | Value                                                                                     | Species | Reference |
|----------------------|-------------------------------------------------------------------------------------------|---------|-----------|
| Oral Bioavailability | 28%                                                                                       | Mouse   | [1][2]    |
| In Vivo Efficacy     | Significant tumor<br>growth inhibition in a<br>xenograft model (10<br>mg/kg, twice daily) | Mouse   | [1][2]    |

# **Experimental Protocols**

The following are summaries of key experimental protocols used in the characterization of **CPD-1224**, based on the methodologies described in the primary literature.

## **Synthesis of CPD-1224**

The synthesis of **CPD-1224** involves a multi-step process culminating in a reductive amination reaction.





Click to download full resolution via product page

Figure 2: Final step in the synthesis of CPD-1224.

Detailed Protocol: To a mixture of 1-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-5-yl]azetidine-3-carbaldehyde (500 mg, 1.25 mmol) and the corresponding amine (705 mg, 1.25 mmol) in DMF (5 mL), sodium triacetoxyborohydride (792 mg, 3.74 mmol) was added. The reaction mixture was stirred at 15 °C for 2 hours. Upon completion, the reaction mixture was filtered, and the filtrate was concentrated to yield **CPD-1224**.[1]

### In Vivo Xenograft Study

Animal Model: Ba/F3 cell xenograft model in mice.[1]



Dosing: CPD-1224 was administered orally at a dose of 10 mg/kg twice a day for 15 days.[1][3]

Analysis: Tumor growth was monitored throughout the study. At the end of the treatment period, tumors were harvested to assess the levels of total ALK and phosphorylated ALK (p-ALK) via Western blotting.[1][3]

Results: The administration of **CPD-1224** led to a significant reduction in both total and phosphorylated ALK levels in the tumors, which correlated with the inhibition of tumor growth. [1][3]

### Conclusion

**CPD-1224** is a promising catalytic degrader of the EML4-ALK fusion protein, demonstrating significant potential for the treatment of ALK-positive cancers, including those that have developed resistance to existing therapies. Its oral bioavailability and potent in vivo efficacy make it a strong candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of its structure, mechanism, and the experimental basis for its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. Nowak Lab [nowak-lab.com]







To cite this document: BenchChem. [CPD-1224: A Technical Guide to a Next-Generation ALK Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10857977#cpd-1224-structure-and-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com